1-(2,3,4-Trifluorophenyl)ethan-1-amine
Overview
Description
1-(2,3,4-Trifluorophenyl)ethan-1-amine, also known as TFPA, is a compound used in scientific research for a variety of purposes. It is a highly versatile compound that has been used in the synthesis of other compounds, as a reagent in organic reactions, and as a substrate in biochemical reactions. TFPA has also been used to study the mechanism of action of various drugs and their effects on biochemical and physiological processes.
Scientific Research Applications
1-(2,3,4-Trifluorophenyl)ethan-1-amine has been used in a variety of scientific research applications. It has been used as a reagent in organic reactions, such as the synthesis of other compounds. It has also been used to study the mechanism of action of various drugs and their effects on biochemical and physiological processes. In addition, 1-(2,3,4-Trifluorophenyl)ethan-1-amine has been used to study the structure and function of proteins and other biological macromolecules.
Mechanism Of Action
The mechanism of action of 1-(2,3,4-Trifluorophenyl)ethan-1-amine is not well understood. However, it is thought to act as a substrate in biochemical reactions, and may also interact with proteins and other biological macromolecules. It is also thought to interact with enzymes and other proteins, which may affect their function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(2,3,4-Trifluorophenyl)ethan-1-amine are not well understood. However, it is thought to interact with proteins and other biological macromolecules, which may affect their function. In addition, it is thought to affect the activity of enzymes and other proteins, as well as the expression of genes.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(2,3,4-Trifluorophenyl)ethan-1-amine in lab experiments include its low cost, its availability, and its versatility. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 1-(2,3,4-Trifluorophenyl)ethan-1-amine in lab experiments. For example, it is not very stable and can degrade over time. In addition, it is not very soluble in water, so it may not be suitable for certain types of reactions.
Future Directions
There are many potential future directions for research on 1-(2,3,4-Trifluorophenyl)ethan-1-amine. For example, further research could be done to better understand the mechanism of action of 1-(2,3,4-Trifluorophenyl)ethan-1-amine and its effects on biochemical and physiological processes. In addition, further research could be done to explore the potential applications of 1-(2,3,4-Trifluorophenyl)ethan-1-amine in drug discovery and development. Finally, further research could be done to explore the potential use of 1-(2,3,4-Trifluorophenyl)ethan-1-amine in the synthesis of other compounds.
properties
IUPAC Name |
1-(2,3,4-trifluorophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWOWFVJVVUHSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)F)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,4-Trifluorophenyl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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